molecular formula C12H16 B8327755 tert-Butylstyrene CAS No. 25338-51-6

tert-Butylstyrene

Cat. No. B8327755
Key on ui cas rn: 25338-51-6
M. Wt: 160.25 g/mol
InChI Key: DXIJHCSGLOHNES-UHFFFAOYSA-N
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Patent
US03932549

Procedure details

To an aqueous solution containing 0.5 g of manganese nitrate was added 10 ml. of silica gel particles. After being evaporated to dryness, the mixture was calcined at 450°C for 10 hours. The thus obtained silica gel was immersed in 10 ml. of pyridine solution containing dissolved therein 0.02 g of palladium propionate and 0.1 g of uranium acetate, and then evaporated to dryness to obtain a catalyst. The catalyst (10 ml.), 10 ml. of tert-butylbenzene and 1 ml. of acetic acid were enclosed in a similar bomb to that used in Example 4, and etylene and oxygen were introduced into the bomb both in terms of a pressure of 20 kg/cm2 from the upper valve. The reaction was carried out at 140°C for 10 hours with shaking. tert-Butylstyrene was yielded in a proportion of 1200 %, based on the mole of palladium in the catalyst used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])(C)C.O=O>[N+]([O-])([O-])=O.[Mn+2].[N+]([O-])([O-])=O.C(O)(=O)C>[C:5]([CH:4]=[CH:1][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)([CH3:10])([CH3:6])[CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Mn+2].[N+](=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 10 ml
CUSTOM
Type
CUSTOM
Details
After being evaporated to dryness
ADDITION
Type
ADDITION
Details
of pyridine solution containing
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
0.02 g of palladium propionate and 0.1 g of uranium acetate, and then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain a catalyst
ADDITION
Type
ADDITION
Details
were introduced into the bomb both in terms of a pressure of 20 kg/cm2 from the upper valve
WAIT
Type
WAIT
Details
The reaction was carried out at 140°C for 10 hours
Duration
10 h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)(C)(C)C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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